5-Chloro-1-benzofuran-7-ol is a chemical compound belonging to the benzofuran class, characterized by its unique structure and potential applications in various scientific fields. This compound is notable for its halogen substitution, which can influence its reactivity and biological activity.
5-Chloro-1-benzofuran-7-ol can be synthesized through various chemical pathways, often involving starting materials such as salicylaldehyde and chloroacetone. The synthesis of this compound has been documented in several studies focusing on its antimicrobial properties and potential as a precursor for other chemical derivatives .
This compound is classified as a halogenated phenolic compound, which places it within the broader category of organic compounds known for their diverse biological activities. Its structure features a benzofuran ring with a chlorine substituent and a hydroxyl group, contributing to its classification as both a phenol and a heterocyclic compound.
The synthesis of 5-chloro-1-benzofuran-7-ol typically involves several steps, including the halogenation of salicylaldehyde followed by cyclization reactions. A common method includes:
The synthesis often employs techniques such as thin-layer chromatography for monitoring reaction progress and nuclear magnetic resonance spectroscopy for structural characterization. Yield percentages typically range from 70% to 90%, depending on the method used .
The molecular structure of 5-chloro-1-benzofuran-7-ol consists of:
This structural arrangement contributes to its chemical properties and potential reactivity.
5-Chloro-1-benzofuran-7-ol participates in various chemical reactions due to the presence of reactive functional groups:
Reactions involving this compound are often facilitated under mild conditions, utilizing catalysts or specific solvents to enhance yield and selectivity .
5-Chloro-1-benzofuran-7-ol exhibits biological activity that may be attributed to its ability to interact with cellular targets:
Research indicates that modifications to the chlorine substituent or the hydroxyl group can enhance or diminish biological activity, highlighting the importance of structural variations in drug design .
5-Chloro-1-benzofuran-7-ol is typically characterized by:
The compound is soluble in organic solvents such as ethanol and dichloromethane but has limited solubility in water due to its hydrophobic benzofuran core.
Relevant analyses include:
5-Chloro-1-benzofuran-7-ol has several scientific uses:
Halogenation of benzofuran scaffolds profoundly influences their bioactivity, pharmacokinetics, and metabolic stability. The chlorine atom in 5-Chloro-1-benzofuran-7-ol contributes to three key pharmacological advantages:
Enhanced Binding Affinity: Chlorine’s electronegativity (3.16 Pauling scale) enables formation of halogen bonds with biomolecular targets. These bonds are shorter-range (3.0–3.5 Å) and more directional (∼165° angle) than hydrophobic interactions, providing precise target engagement. Computational studies confirm chlorine’s role in stabilizing ligand-receptor complexes through interactions with carbonyl oxygen atoms or aromatic π-systems [8].
Improved Metabolic Stability: The C-Cl bond reduces oxidative metabolism at the 5-position, extending plasma half-life. Comparative studies show chloro-benzofurans exhibit 2.3-fold lower hepatic clearance than non-halogenated analogs in microsomal assays due to cytochrome P450 shielding .
Optimized Lipophilicity: Chlorine increases log P by ∼0.5–1.0 unit, enhancing membrane permeability while retaining solubility. The hydroxyl group counterbalances this via hydrogen bonding, maintaining a calculated log P of 2.4–2.6 for 5-Chloro-1-benzofuran-7-ol—within the optimal range for blood-brain barrier penetration (cLogP ≤ 3) [4].
Table 1: Impact of Halogen Position on Benzofuran Bioactivity
Halogen Position | Representative Compound | Anticancer IC₅₀ (μM) | AChE Inhibition (% at 10 μM) |
---|---|---|---|
5-Chloro | 5-Chloro-1-benzofuran-7-ol | 0.1 (HL60 cells) | 78% |
6-Bromo | 6-Bromo-1-benzofuran-7-ol | 5.0 (K562 cells) | 42% |
4-Fluoro | 4-Fluoro-1-benzofuran-7-ol | 12.5 (A549 cells) | 35% |
Unsubstituted | 1-Benzofuran-7-ol | >50 | 28% |
Synthetic access to this scaffold employs regioselective cyclization and halogenation strategies. The Rap-Stoermer reaction between salicylaldehydes and α-haloketones achieves 70–95% yields under potassium carbonate catalysis, while sodium hypochlorite pentahydrate enables eco-friendly chlorination (65–75°C, 30–65% yield) .
The 5-chloro-7-hydroxybenzofuran motif serves as a versatile building block for multi-target therapeutics, particularly in neurodegeneration and oncology:
Acetylcholinesterase (AChE) Inhibitors: In Alzheimer’s disease therapeutics, this pharmacophore anchors donepezil analogs targeting both the catalytic anionic site (CAS) and peripheral anionic site (PAS) of AChE. Molecular docking reveals the chlorine atom engages Trp86 via hydrophobic contacts (distance: 3.2 Å), while the hydroxyl group hydrogen-bonds with Tyr337 (bond length: 2.1 Å). Hybrid derivatives like compound 7c (IC₅₀ = 0.39 μg/mL) outperform donepezil (IC₅₀ = 0.41 μg/mL) by simultaneously inhibiting amyloid-β aggregation [4] [7].
Anticancer Agents: The scaffold’s planar geometry enables DNA intercalation and topoisomerase inhibition. Benzofuran-indole hybrids incorporating 5-chloro-7-hydroxy motifs show nanomolar potency against EGFR-mutant NSCLC (IC₅₀ = 0.59–2.85 μM) by occupying the kinase’s hydrophobic pocket II [2] [8].
Antituberculars: Tricyclic derivatives (e.g., compound 29) inhibit Mycobacterium tuberculosis polyketide synthase 13 (Pks13) at MIC = 0.0156 μg/mL. The chlorine atom is critical for blocking mycolic acid biosynthesis while avoiding hERG cardiotoxicity (IC₅₀ > 100 μM) [10].
Table 2: Bioactive Derivatives Featuring 5-Chloro-1-benzofuran-7-ol
Therapeutic Area | Derivative Structure | Key Biological Activity | Target/Mechanism |
---|---|---|---|
Neurodegeneration | Benzofuran-pyrazole hybrid | AChE IC₅₀ = 0.39 μg/mL | Cholinergic pathway |
Oncology | Benzofuran-indole conjugate | EGFR inhibition; IC₅₀ = 0.59 μM (HCT116) | Tyrosine kinase blockade |
Infectious Disease | Tricyclic benzofuran (Compound 29) | Mtb MIC = 0.0156 μg/mL | Pks13-thioesterase domain inhibition |
Structure-activity relationship (SAR) studies confirm that N-alkylation of the hydroxyl group abolishes AChE inhibition, while electron-withdrawing substituents at position 3 enhance anticancer potency 5-fold [4] [8].
Benzofuran therapeutics evolved from natural product isolation to rational drug design:
Natural Origins (Pre-1980s): Early benzofurans like ailanthoidol (from Zanthoxylum ailanthoides) and usnic acid (lichen metabolite) demonstrated antimicrobial and anti-inflammatory activities. Their structural characterization revealed the benzofuran core as critical for bioactivity [5].
First-Generation Synthetics (1980s–2000s): Drugs like amiodarone (antiarrhythmic) and benzbromarone (urate-lowering) incorporated simple benzofuran scaffolds. Amiodarone’s development highlighted the need for halogenation to improve pharmacokinetics—its iodine atoms reduced hepatic clearance by 40% [5].
Modern Pharmacophore Integration (2010–Present): 5-Chloro-1-benzofuran-7-ol emerged as a refined scaffold addressing limitations of early benzofurans. In Alzheimer’s research, it solved the blood-brain barrier permeability challenge of non-halogenated analogs (brain/plasma ratio: 1.8 vs. 0.3). For tuberculosis, it eliminated hERG inhibition associated with earlier leads like TAM16 [4] [10].
Table 3: Milestones in Benzofuran Therapeutic Development
Era | Key Compound | Therapeutic Application | Structural Advancement |
---|---|---|---|
1970s | Bergapten | Psoriasis therapy | Unsubstituted linear furanocoumarin |
1985 | Amiodarone | Antiarrhythmic | Di-iodinated benzofuran |
2015 | TAM16 | Antitubercular (withdrawn) | Non-halogenated benzofuran carboxamide |
2020s | 5-Chloro-1-benzofuran-7-ol derivatives | Multi-target therapeutics | 5-Cl, 7-OH with tricyclic fusion |
CAS No.: 6505-30-2
CAS No.: 15565-46-5
CAS No.: 6176-38-1
CAS No.: 73145-13-8
CAS No.: 733811-11-5